Cyclobut-1-enylmethanol
Description
Historical Context of Cyclobutene (B1205218) and Allylic Alcohol Systems in Synthetic Chemistry
The study of small ring systems has been a cornerstone of organic chemistry, with the cyclobutane (B1203170) ring holding a significant place in its history. Cyclobutane was first synthesized in 1907 by Richard Willstätter and James Bruce through the hydrogenation of cyclobutene. wikipedia.orgnih.gov This achievement marked an important step in understanding the nature of cyclic compounds and the concept of ring strain. Over the decades, cyclobutene derivatives have emerged as valuable synthetic intermediates. researchgate.net Their utility is particularly pronounced in pericyclic reactions, where they undergo predictable thermal and photochemical electrocyclic ring-opening reactions to form conjugated dienes. fiveable.me This reactivity has been harnessed in the construction of more complex cyclic and acyclic systems, making cyclobutenes versatile building blocks in total synthesis. researchgate.netfiveable.me
Concurrently, allylic alcohols have established themselves as one of the most versatile and privileged functional groups in synthetic chemistry. nih.govresearchgate.net Their importance was recognized early on, with foundational work, such as the Heck reaction in 1968, demonstrating their utility in carbon-carbon bond formation, specifically the arylation of allylic alcohols to produce 3-aryl aldehydes and ketones. acs.org The ability of the hydroxyl group to direct the reactivity of the adjacent double bond, coupled with the potential for isomerization into carbonyl compounds, allows allylic alcohols to serve as synthetic equivalents of enolates. rsc.org The development of catalytic asymmetric methods to synthesize enantioenriched allylic alcohols has further cemented their role as indispensable chiral building blocks for creating complex molecules, including natural products and pharmaceuticals. researchgate.net
Theoretical Frameworks Governing Strain Energy and Reactivity in Small Cyclic Alkenes
The chemistry of cyclobut-1-enylmethanol is intrinsically linked to the high ring strain of its four-membered ring. Ring strain arises from the deviation of bond angles from their ideal values (angle strain), eclipsing interactions between adjacent substituents (torsional strain), and unfavorable transannular interactions. wikipedia.orgq-chem.com In saturated cycloalkanes, cyclobutane possesses a significant strain energy of 26.3 kcal/mol, second only to cyclopropane (B1198618). nih.govwikipedia.org This stored energy makes small rings thermodynamically unstable and kinetically reactive. wikipedia.org
| Cycloalkane | Strain Energy (kcal/mol) |
| Cyclopropane | 27.5 |
| Cyclobutane | 26.3 |
| Cyclopentane | 6.2 |
| Cyclohexane | 0.1 |
| Data sourced from multiple references. nih.govwikipedia.org |
The introduction of a double bond into a small ring, as in cyclobutene, further increases the strain. Cyclic alkenes experience additional strain from the distortion of the sp²-hybridized carbon centers, which prefer a planar geometry with 120° bond angles. wikipedia.org This distortion enhances the reactivity of the molecule. wikipedia.org While strain energy is a primary driver for the reactivity of small rings, it is not the sole predictor. For instance, cyclopropanes exhibit markedly higher reactivity in ring-opening reactions compared to cyclobutanes, despite having nearly identical strain energies. nih.gov This paradox highlights that other factors, such as electronic delocalization in the transition state, play a crucial role alongside strain release in governing reaction rates. nih.gov In this compound, the strain of the cyclobutene ring provides a potent driving force for reactions that can alleviate this instability, such as ring-opening or addition reactions across the double bond.
Overview of Current Research Landscape and Emerging Trends in Strained Ring Chemistry
In recent years, the chemistry of strained rings has undergone a renaissance, driven by the demands of medicinal chemistry and materials science. lorentzcenter.nlnih.gov A prominent trend is the concept of "escaping flatland," which advocates for the synthesis of three-dimensional, sp³-rich molecules to explore new areas of chemical space for drug discovery. lorentzcenter.nlnih.gov Strained rings like cyclobutane are ideal scaffolds for this purpose, offering well-defined three-dimensional structures. nih.gov Consequently, there is a surge in the development of synthetic methods that utilize strain-release as a key strategy to access novel molecular architectures. lorentzcenter.nlresearchgate.net
Modern research focuses on harnessing the reactivity of strained systems in innovative ways. Strain-driven formal cycloadditions, for example, have become a powerful tool for constructing complex, functionally decorated ring systems that are otherwise difficult to access. nih.gov In materials science, cyclobutane derivatives, particularly those formed via [2+2] photocycloadditions, are being explored as monomers for the synthesis of novel polyesters and polyamides with unique properties. nih.gov The inherent reactivity and defined stereochemistry of cyclobutane building blocks are being leveraged to improve factors like metabolic stability and conformational rigidity in drug candidates, making them increasingly valuable motifs in pharmaceutical development. nih.gov The continued exploration of molecules like this compound is part of this broader effort to unlock the full potential of strained systems in solving contemporary chemical challenges. lorentzcenter.nl
Properties of this compound
| Property | Value |
| CAS Number | 89182-08-1 |
| Molecular Formula | C5H8O |
| Molecular Weight | 84.118 g/mol |
| InChI Key | QKWQJULHSYOWGC-UHFFFAOYSA-N |
| Predicted pKa | 14.83 ± 0.10 |
| Data sourced from PubChem and other chemical databases. nih.govguidechem.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8O |
|---|---|
Molecular Weight |
84.12 g/mol |
IUPAC Name |
cyclobuten-1-ylmethanol |
InChI |
InChI=1S/C5H8O/c6-4-5-2-1-3-5/h2,6H,1,3-4H2 |
InChI Key |
QKWQJULHSYOWGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C1)CO |
Origin of Product |
United States |
Advanced Methodologies for Detection and Isolation of Cyclobut 1 Enylmethanol from Complex Matrices
High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Structural Elucidation
High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and indispensable tool for the analysis of volatile compounds like Cyclobut-1-enylmethanol, particularly within intricate mixtures. drawellanalytical.comthermofisher.comnist.gov This technique combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. nist.gov The process begins with the volatilization of the sample and its separation into individual components within the GC column. thermofisher.com These separated components then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that serves as a chemical fingerprint for identification. nist.gov
GC-MS is frequently employed for both qualitative and quantitative analysis, enabling the determination of compound purity and the identification of components in a mixture. nist.gov In the context of analyzing complex samples, such as wastewater or biological extracts, high-resolution GC-MS is particularly advantageous as it can effectively reduce matrix interference. drawellanalytical.compjoes.com This enhanced selectivity allows for the confident identification and quantification of trace-level compounds, even in the presence of a high concentration of other substances. drawellanalytical.comthermofisher.com
Studies have successfully identified this compound in various extracts using GC-MS. For instance, its presence has been noted in the methanolic extract of Tetrapleura tetraptera fruit and in extracts of Justicia carnea. jddtonline.inforesearchgate.net The identification is typically achieved by comparing the obtained mass spectrum of the analyte with established spectral libraries, such as the National Institute of Standards and Technology (NIST) library. researchgate.netphcogres.com
Table 1: GC-MS Data for this compound
| Parameter | Value | Reference |
| Retention Time (min) | 4.140 | jddtonline.inforesearchgate.net |
| Molecular Formula | C5H8O | jddtonline.inforesearchgate.net |
| Molecular Weight | 84 | jddtonline.inforesearchgate.net |
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprint Analysis of Functional Groups
Fourier Transform Infrared (FTIR) spectroscopy is a non-invasive analytical technique that provides valuable information about the chemical composition of a sample by identifying its functional groups. nih.gov The principle of FTIR lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. These absorption patterns create a unique spectral "fingerprint" that is characteristic of the molecule's structure. nih.govnih.gov
For this compound, the FTIR spectrum would reveal characteristic peaks corresponding to its primary functional groups: the hydroxyl (-OH) group and the carbon-carbon double bond (C=C) within the cyclobutene (B1205218) ring. The presence of a significant hydroxyl group would be indicated by a prominent peak in the region of 3431 cm⁻¹. nih.gov The C-H stretching of the CH₂ group would likely appear around 2924 cm⁻¹. nih.gov The C=C stretching vibration of the cyclobutene ring would also produce a characteristic, though potentially less intense, absorption band.
FTIR is a powerful tool for the initial characterization and confirmation of the presence of specific functional groups within a sample, complementing the data obtained from other analytical methods like GC-MS and NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, including this compound. ebsco.commdpi.comlibretexts.org It operates by probing the magnetic properties of atomic nuclei, providing rich information about the molecular structure, connectivity, and stereochemistry. ebsco.comlibretexts.org
Multi-dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC, NOESY)
While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information, complex molecules often require multi-dimensional NMR experiments for unambiguous structural assignment. researchgate.netprinceton.eduwikipedia.org These techniques distribute signals across two frequency axes, resolving overlapping peaks and revealing correlations between different nuclei. wikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons on the cyclobutene ring and the methylene (B1212753) protons of the methanol (B129727) group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC reveals direct one-bond correlations between protons and heteronuclei, most commonly ¹³C. wikipedia.orgsdsu.edu This is crucial for assigning specific proton signals to their corresponding carbon atoms in the molecule's backbone. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). princeton.edusdsu.edu HMBC is invaluable for piecing together the carbon skeleton and connecting different functional groups within the molecule. youtube.com For instance, it could show a correlation between the hydroxyl proton and the carbon of the cyclobutene ring it is attached to.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei, revealing which atoms are close to each other in 3D space, regardless of whether they are directly bonded. researchgate.netprinceton.edu This is particularly useful for determining stereochemistry.
The combined application of these 2D NMR techniques allows for a comprehensive and detailed assignment of all proton and carbon signals, leading to the unequivocal structural elucidation of this compound. mdpi.comresearchgate.net
Quantitative NMR (qNMR) for Accurate Purity and Concentration Determination
Quantitative NMR (qNMR) is a powerful method for determining the absolute concentration and purity of a substance. bwise.krox.ac.ukemerypharma.com Unlike many other analytical techniques, qNMR relies on the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that signal. emerypharma.comfujifilm.com This allows for quantification without the need for identical reference standards for the analyte. resolvemass.ca
The process typically involves adding a known amount of an internal standard to the sample. resolvemass.ca By comparing the integral of a specific signal from the analyte (this compound) to the integral of a signal from the internal standard, the precise concentration or purity of the analyte can be calculated. ox.ac.uk For accurate results, it is essential to use a high-purity internal standard and to optimize measurement parameters to ensure uniform excitation and relaxation of all signals. ox.ac.uk qNMR is a non-destructive technique, allowing the sample to be recovered for further analysis. resolvemass.ca
Advanced Chromatographic Separation Techniques
Preparative HPLC for High-Purity Isolation
Preparative High-Performance Liquid Chromatography (prep-HPLC) is a cornerstone technique for the isolation and purification of compounds from complex mixtures, yielding high-purity samples. gilson.comjshanbon.comwelch-us.com This method is particularly valuable when a specific compound, such as this compound, needs to be isolated for further structural analysis, biological testing, or as a reference standard. welch-us.comnih.gov
The principle of prep-HPLC involves injecting a sample into a column packed with a stationary phase. A liquid mobile phase then carries the sample through the column, and the components separate based on their differential interactions with the stationary phase. welch-us.com Different modes of prep-HPLC, such as normal phase, reversed-phase, size exclusion, and ion exchange, can be employed to purify a wide range of natural and synthetic compounds. nih.gov For a compound like this compound, reversed-phase HPLC would likely be a suitable choice.
Modern prep-HPLC systems are often automated and can be scaled from laboratory to industrial levels, providing a robust and efficient means of obtaining highly pure this compound. gilson.comjshanbon.com The isolated fractions are typically collected and can be further analyzed to confirm their purity. researchgate.net
Supercritical Fluid Chromatography (SFC) for Chiral Separations
The structure of this compound lacks a chiral center. A chiral center is a carbon atom attached to four different substituent groups, which results in non-superimposable mirror-image forms known as enantiomers. Since this compound does not possess any stereocenters, it is an achiral molecule and does not have enantiomers. saskoer.cawikipedia.org Consequently, methodologies for chiral separations, such as Supercritical Fluid Chromatography (SFC) aimed at resolving enantiomers, are not applicable to this compound. While chiral cyclobutane (B1203170) and cyclobutene derivatives are significant in synthetic chemistry, this compound itself does not require such separation techniques. rsc.orgdicp.ac.cnnih.govrsc.org
Hyphenated Techniques for Enhanced Analytical Specificity
To achieve definitive identification of this compound within a complex sample, hyphenated techniques, which couple the separation power of chromatography with the specificity of spectroscopic detectors, are indispensable.
Gas Chromatography-Infrared Spectroscopy (GC-IR)
Gas chromatography is an ideal separation technique for volatile compounds like this compound. researchgate.netnih.gov When coupled with an infrared spectrometer, it becomes a powerful analytical tool known as GC-IR. tajhizkala.ir As individual components elute from the GC column, they pass through a detector, such as a light pipe or a cryogenically cooled solid-phase deposition system, where an infrared spectrum is continuously recorded. spectra-analysis.com This provides a unique vibrational fingerprint for each separated compound, allowing for the identification of specific functional groups.
For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm its structure. These bands, predicted based on known spectroscopic data for similar functional groups and ring systems, provide a high degree of confidence in its identification. umich.edudocbrown.infonih.govacs.org
Table 1: Predicted Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3600-3200 (broad) | O-H Stretch | Alcohol (-OH) |
| ~3040 | =C-H Stretch | Alkenyl C-H |
| ~2950, ~2850 | C-H Stretch | Aliphatic C-H (ring CH₂) |
| ~1670 | C=C Stretch | Cyclobutene C=C |
| ~1050 | C-O Stretch | Primary Alcohol |
The presence of a broad O-H stretch, along with alkenyl and aliphatic C-H stretches and a characteristic C=C stretch for the strained ring, would strongly indicate the presence of this compound. researchgate.net This technique is particularly useful for distinguishing between isomers that might have identical mass spectra but different IR spectra. spectra-analysis.com
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR)
While GC is often preferred for volatile analytes, Liquid Chromatography (LC) offers a complementary separation method. The hyphenation of LC with Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for absolute structure elucidation. griffith.edu.au After separation via the LC column, the eluent flows directly into an NMR probe, allowing for the acquisition of detailed one- and two-dimensional NMR spectra of the isolated compound.
The NMR spectra of this compound would provide unambiguous proof of its structure through the chemical shifts and coupling constants of its protons (¹H NMR) and carbon atoms (¹³C NMR). researchgate.netipb.ptresearchgate.net
Table 2: Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~5.8-6.0 | Triplet | Vinylic proton (=CH) |
| ¹H | ~4.1 | Singlet | Methylene protons (-CH₂OH) |
| ¹H | ~2.4 | Multiplet | Allylic methylene protons (-C=C-CH₂-) |
| ¹H | ~2.2 | Multiplet | Homoallylic methylene protons (-C-CH₂-C-) |
| ¹H | Variable | Broad Singlet | Hydroxyl proton (-OH) |
| ¹³C | ~140 | Singlet | Quaternary vinylic carbon (>C=) |
| ¹³C | ~125 | Doublet | Vinylic carbon (=CH) |
| ¹³C | ~65 | Triplet | Methylene carbon (-CH₂OH) |
| ¹³C | ~30 | Triplet | Allylic methylene carbon (-C=C-CH₂-) |
| ¹³C | ~28 | Triplet | Homoallylic methylene carbon (-C-CH₂-C-) |
The combination of these advanced hyphenated techniques provides a robust and reliable framework for the detection, isolation, and definitive structural confirmation of this compound in complex matrices, which has been reported in natural sources like kiwifruit and as a phytochemical in plant extracts. jddtonline.infonih.govmdpi.com
Precision Synthetic Methodologies for Cyclobut 1 Enylmethanol and Its Stereoisomers
Strategic Approaches to Cyclobutene (B1205218) Ring Formation
The construction of the cyclobutene core is a significant challenge due to the inherent ring strain. Several powerful strategies have been developed to overcome this, each offering distinct advantages in terms of substrate scope and reaction conditions.
[2+2] Cycloaddition Reactions via Photochemical or Thermal Pathways
[2+2] cycloaddition reactions are a cornerstone of cyclobutane (B1203170) and cyclobutene synthesis. acs.org These reactions involve the union of two unsaturated components, typically an alkene and an alkyne or two alkenes, to form a four-membered ring.
Photochemical [2+2] Cycloadditions: These reactions are initiated by the absorption of light, which excites one of the reacting molecules to a higher energy state, facilitating the cycloaddition. nih.gov This method is particularly useful for the synthesis of a wide variety of cyclobutane derivatives. researchgate.net While direct excitation often requires high-energy UV light, the use of photosensitizers can enable the reaction to proceed with visible light, offering a milder and more sustainable approach. researchgate.netnih.gov Organocatalysis has also emerged as a powerful tool in photochemical [2+2] cycloadditions. nih.gov
Thermal [2+2] Cycloadditions: In contrast, thermal [2+2] cycloadditions are promoted by heat. While the concerted thermal [2+2] cycloaddition is forbidden by the Woodward-Hoffmann rules for many simple alkenes, stepwise mechanisms involving diradical or zwitterionic intermediates can occur, particularly with activated substrates such as ketenes or allenes. nih.govlibretexts.orgcsic.es For instance, the reaction of an enamine with an electron-deficient Michael acceptor can lead to the formation of a cyclobutane ring through a thermal pathway. nih.gov Similarly, in situ generated keteniminium salts have been shown to undergo thermal [2+2] cycloaddition with vinyl boronates to produce borylated cyclobutanes. rsc.org
A comparative overview of these pathways is presented in the table below.
| Feature | Photochemical [2+2] Cycloaddition | Thermal [2+2] Cycloaddition |
| Activation | Light (UV or visible) | Heat |
| Mechanism | Often involves excited states | Typically stepwise (diradical or zwitterionic intermediates) |
| Substrate Scope | Broad, including unactivated alkenes | Often requires activated substrates (e.g., ketenes, allenes, enamines) |
| Stereochemistry | Can be stereospecific depending on the mechanism | Stereoselectivity can be controlled by the reversibility of intermediate formation nih.gov |
Ring-Contraction Strategies from Larger Carbocycles
An alternative and less explored strategy for synthesizing cyclobutane rings is through the contraction of larger, more readily available carbocycles, such as five-membered rings. worktribe.com This approach is thermodynamically challenging due to the increase in ring strain. worktribe.com However, methodologies have been developed that leverage the release of high-energy byproducts to drive the reaction forward. rsc.org
One notable example is the photo-induced radical-mediated ring contraction of 5-membered ring alkenyl boronate complexes. worktribe.com This process involves the addition of an electrophilic radical to the alkenyl boronate, leading to a 1,2-metalate rearrangement and the formation of a cyclobutyl boronic ester. worktribe.com Another approach involves the stereoselective contraction of pyrrolidines to cyclobutanes. acs.orgchemistryviews.org This transformation is proposed to proceed through an iodonitrene intermediate, which forms a 1,1-diazene that subsequently eliminates nitrogen to yield a 1,4-biradical that cyclizes to the cyclobutane product. chemistryviews.org
Rearrangement Reactions of Precursors to the Cyclobutene Scaffold
Rearrangement reactions provide another powerful avenue for the synthesis of the cyclobutene framework. These transformations often involve the skeletal reorganization of a precursor molecule to form the desired four-membered ring.
A key example is the thermal rearrangement of cyclopropyl (B3062369) carbenes, which can efficiently produce cyclobutenes. organic-chemistry.org The presence of gem-difluoro substituents on the cyclopropane (B1198618) ring has been shown to facilitate this rearrangement. organic-chemistry.org Another important strategy is the rhodium-catalyzed ring expansion of cyclopropyl N-tosylhydrazones, which furnishes monosubstituted cyclobutenes through a 1,2-aryl or -alkyl shift of the intermediate rhodium(II) carbene. organic-chemistry.org Additionally, the isomerization of bicyclo[1.1.0]butanes, catalyzed by a chiral Brønsted acid, provides an enantioselective route to chiral cyclobutenes. organic-chemistry.orgnih.gov
Enantioselective and Diastereoselective Synthesis of Chiral Cyclobut-1-enylmethanol
The synthesis of specific stereoisomers of this compound is of great importance, particularly for applications in medicinal chemistry and materials science. This requires precise control over the formation of stereocenters, which can be achieved through asymmetric catalysis or the use of chiral auxiliaries.
Asymmetric Catalysis for Cyclobutene Functionalization
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral cyclobutanes and cyclobutenes. scispace.comnih.govrsc.org This approach utilizes a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.
Several transition metals, including rhodium and cobalt, have been successfully employed in the asymmetric functionalization of cyclobutenes. rsc.orgnih.gov For instance, rhodium-catalyzed asymmetric hydrometallation of meso-cyclobutenes with salicylaldehydes provides a modular entry to functionalized cyclobutanes. rsc.orgnih.gov Similarly, cobalt catalysts have been developed for the [2+2] cycloaddition of enynes and ethylene, followed by an enantioselective hydrovinylation to yield highly functionalized cyclobutanes with all-carbon quaternary centers. scispace.comnih.gov
The choice of ligand is crucial for achieving high enantioselectivity in these transformations. Chiral diene ligands, for example, have demonstrated excellent control over the diastereoselectivity in the rhodium-catalyzed arylation of cyclobutenes. nih.gov
The following table summarizes key findings in the asymmetric catalysis of cyclobutene functionalization.
| Catalyst System | Reaction Type | Substrates | Key Features |
| Rhodium/[Diene Ligand] | Asymmetric 1,4-addition | Cyclobutenes, Arylboronic acids | High diastereo- and enantioselectivity nih.gov |
| Cobalt/[Chiral Ligand] | [2+2] Cycloaddition/Hydrovinylation | 1,3-Enynes, Ethylene | Formation of all-carbon quaternary centers scispace.comnih.gov |
| Rhodium/[Me-DuPhos] | Asymmetric Hydroacylation | meso-Cyclobutenes, Salicylaldehydes | Modular synthesis of acylated cyclobutanes nih.govresearchgate.net |
| N-triflyl phosphoramide | Isomerization | Bicyclo[1.1.0]butanes | Enantioselective synthesis of chiral cyclobutenes organic-chemistry.orgnih.gov |
Application of Chiral Auxiliaries in this compound Synthesis
The use of chiral auxiliaries is a classical yet effective strategy for controlling stereochemistry. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be removed to yield the enantiomerically enriched product.
In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor molecule prior to the cyclobutene ring formation or functionalization step. For example, in a [2+2] cycloaddition, a chiral ester or amide derived from a chiral alcohol or amine can be used as one of the reacting partners. The steric and electronic properties of the chiral auxiliary can then influence the facial selectivity of the cycloaddition, leading to a diastereoselective outcome. Subsequent removal of the auxiliary would then afford the chiral cyclobutene derivative. This strategy has been explored in the diastereoselective synthesis of thio-substituted cyclobutanes via a sulfa-Michael addition using a chiral chinchona-based squaramide catalyst and an N-acyl-oxazolidinone-substituted cyclobutene. rsc.org
Biocatalytic Routes to Stereodefined Cyclobutenyl Systems
The demand for enantiomerically pure compounds has driven the development of asymmetric catalytic methods, with biocatalysis emerging as a powerful and sustainable approach. Enzymes can offer unparalleled levels of stereoselectivity under mild reaction conditions. A notable chemoenzymatic strategy provides access to optically active cyclobutene structures, which are precursors to chiral cyclobutenyl systems. rsc.org
This method does not directly produce this compound but creates a closely related chiral cyclobutenoate scaffold through a two-step sequence starting from olefins. The key steps are:
Enzyme-Catalyzed Cyclopropanation: An engineered myoglobin (B1173299) variant, Mb(H64V,V68G), is used as a biocatalyst. This enzyme facilitates a highly stereoselective cyclopropanation reaction between an olefin and ethyl α-diazopyruvate, a carbene precursor. This step produces α-cyclopropylpyruvates with excellent diastereomeric ratios and high enantiomeric excess (up to >99% ee). rsc.org
Photochemical Ring Expansion: The enzymatically produced, enantioenriched α-cyclopropylpyruvate is then converted into its corresponding diazo derivative. This intermediate undergoes a metal-free photochemical ring expansion when exposed to blue light (425 nm). The result is the formation of an optically active cyclobutenoate. Crucially, this ring expansion proceeds without any loss of the optical activity established in the biocatalytic step. rsc.org
This chemoenzymatic route highlights how biocatalysis can be ingeniously coupled with conventional organic reactions to build complex, stereodefined carbocycles. The resulting cyclobutenoates are versatile intermediates that can be further transformed, including reduction of the ester moiety to afford chiral cyclobutenyl methanol (B129727) derivatives.
| Olefin Substrate | Biocatalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Styrene | Mb(H64V,V68G) | 85 | >20:1 | >99 |
| 4-Methoxystyrene | Mb(H64V,V68G) | 78 | >20:1 | >99 |
| 4-(Trifluoromethyl)styrene | Mb(H64V,V68G) | 75 | >20:1 | >99 |
Targeted Functionalization of the Hydroxymethyl Moiety for Diversification
The hydroxymethyl (-CH2OH) group of this compound is a prime site for chemical modification, allowing for the diversification of the core structure into a wide array of derivatives. As an allylic alcohol, this moiety exhibits characteristic reactivity that can be exploited for further synthesis.
Key transformations include:
Oxidation: The primary allylic alcohol can be selectively oxidized to form Cyclobut-1-enecarbaldehyde or further to Cyclobut-1-enecarboxylic acid. A variety of reagents are effective for this purpose. Manganese dioxide (MnO2) is a classic reagent for the chemoselective oxidation of allylic alcohols to their corresponding aldehydes without affecting the double bond. vanderbilt.edu Other common reagents include Pyridinium (B92312) Chlorochromate (PCC) and Pyridinium Dichromate (PDC), which can furnish the aldehyde under anhydrous conditions. vanderbilt.edu Under aqueous conditions with stronger oxidants, the carboxylic acid can be obtained. Platinum black, in conjunction with aqueous hydrogen peroxide, offers an environmentally benign method for this transformation. rsc.org
Esterification: Standard esterification protocols, such as reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base, can convert the hydroxyl group into an ester. This reaction is fundamental for installing a variety of functional groups and for use as a protecting group strategy.
Etherification: The formation of ethers, for example through the Williamson ether synthesis, provides another route for diversification. Deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide yields the corresponding ether derivative.
Epoxidation: The presence of the allylic alcohol can direct the stereochemistry of epoxidation of the adjacent double bond. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can be influenced by hydrogen bonding with the hydroxyl group, leading to diastereoselective epoxidation. wikipedia.org
These functionalization reactions are critical for elaborating the simple this compound scaffold into more complex target molecules, including natural products and pharmaceutical intermediates.
| Reagent | Typical Product | Key Features |
|---|---|---|
| Manganese Dioxide (MnO2) | Aldehyde | Highly selective for allylic/benzylic alcohols. vanderbilt.edu |
| Pyridinium Chlorochromate (PCC) | Aldehyde | Effective in non-aqueous solvents (e.g., CH2Cl2). vanderbilt.edu |
| Platinum Black / H2O2 | Aldehyde/Carboxylic Acid | Green oxidant, can be used in aqueous conditions. rsc.org |
| Collins Reagent (CrO3·2Py) | Aldehyde | Useful for acid-sensitive substrates. vanderbilt.edu |
Development of Convergent and Efficient Retrosynthetic Strategies
The two primary retrosynthetic disconnections for the cyclobutene core are the [2+2] cycloaddition and the ring expansion of a cyclopropane derivative.
[2+2] Cycloaddition: This is arguably the most direct and fundamental method for constructing a four-membered ring. nih.govnsf.gov The retrosynthetic analysis involves breaking the cyclobutene ring into a two-carbon alkyne fragment and a two-carbon alkene fragment. For this compound, a logical disconnection would be between an alkyne and an appropriately substituted alkene. A key challenge in this approach is controlling the regioselectivity and stereoselectivity of the cycloaddition, which is often mediated by transition-metal catalysts (e.g., cobalt, rhodium, gold) or photochemical activation. nih.govorganic-chemistry.org This strategy is convergent because the alkyne and alkene components can be synthesized and optimized on separate pathways before the crucial ring-forming step.
Ring Expansion: An alternative powerful strategy involves the rearrangement of a three-membered ring to a four-membered ring. Retrosynthetically, this means that this compound can be traced back to a cyclopropane precursor. For instance, a cyclopropyl N-tosylhydrazone can undergo a rhodium-catalyzed ring expansion to yield a monosubstituted cyclobutene. organic-chemistry.org Similarly, the photochemical ring expansion of a cyclopropyl diazo compound, as seen in the biocatalytic route, is another effective method. rsc.org This approach is also convergent, as the synthesis of the functionalized cyclopropane precursor constitutes a separate synthetic line.
These strategies provide flexible and efficient blueprints for the synthesis of this compound and its derivatives, allowing chemists to choose the most suitable pathway based on available starting materials and desired substitution patterns. rsc.org
Table of Compounds
| Compound Name |
|---|
| This compound |
| Ethyl α-diazopyruvate |
| α-Cyclopropylpyruvate |
| Cyclobutenoate |
| Styrene |
| 4-Methoxystyrene |
| 4-(Trifluoromethyl)styrene |
| Cyclobut-1-enecarbaldehyde |
| Cyclobut-1-enecarboxylic acid |
| Manganese dioxide |
| Pyridinium Chlorochromate (PCC) |
| Pyridinium Dichromate (PDC) |
| Hydrogen peroxide |
| meta-chloroperoxybenzoic acid (m-CPBA) |
| Cyclopropyl N-tosylhydrazone |
Mechanistic Organic Chemistry of Cyclobut 1 Enylmethanol Transformations
Pericyclic Reactions Involving the Cyclobutene (B1205218) System
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. The cyclobutene moiety of Cyclobut-1-enylmethanol is primed for such transformations, driven by the release of inherent ring strain.
Electrocyclic Ring-Opening and Ring-Closing Pathways
The thermal electrocyclic ring-opening of cyclobutene derivatives to form 1,3-dienes is a well-studied phenomenon governed by the principles of orbital symmetry. arkat-usa.org For this compound, this transformation would involve the cleavage of the C3-C4 sigma bond of the cyclobutene ring to yield a substituted 1,3-butadiene. According to the Woodward-Hoffmann rules, the thermal ring-opening of a cyclobutene is a conrotatory process, meaning the substituents at the termini of the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise). bluffton.edumsu.eduwikipedia.org This stereospecificity is a direct consequence of the symmetry of the highest occupied molecular orbital (HOMO) of the cyclobutene. masterorganicchemistry.com
The reverse reaction, the electrocyclic ring-closing of the corresponding 1,3-diene to form this compound, is also possible. However, due to the significant ring strain in the four-membered ring, the equilibrium generally favors the ring-opened diene form under thermal conditions. msu.eduuomustansiriyah.edu.iq Photochemical conditions can favor the ring-closing reaction, but it would proceed via a disrotatory pathway, where the substituents rotate in opposite directions. msu.eduwikipedia.org
The presence of the hydroxymethyl group on the cyclobutene ring can influence the torquoselectivity of the ring-opening, which refers to the preference for one conrotatory path over the other. Substituents can exert both steric and electronic effects that favor a particular direction of rotation. rsc.org For instance, electron-withdrawing groups have been shown to exhibit an inward torquoselectivity during the thermal ring-opening of cyclobutene. clockss.org
Cycloaddition Reactions (e.g., Diels-Alder) of the Cyclobutene Olefin
The double bond within the cyclobutene ring of this compound can participate as a dienophile in Diels-Alder reactions. firsthope.co.in In this [4+2] cycloaddition, the cyclobutene reacts with a conjugated diene to form a bicyclic system. The reaction is driven by the formation of two new, stable sigma bonds and the relief of ring strain in the cyclobutene. firsthope.co.in
The reactivity of the cyclobutene as a dienophile is influenced by the substituents on the ring. Both electron-donating and electron-withdrawing groups on the cyclobutene can affect the rate and selectivity of the cycloaddition. nih.govrsc.org For example, studies on substituted cyclobutenes have shown that a variety of substituents can be tolerated in [4+2] cycloaddition reactions. acs.org The presence of the hydroxymethyl group in this compound could potentially influence the stereochemical outcome of the Diels-Alder reaction.
Beyond the classic Diels-Alder reaction, substituted cyclobutenes can also undergo other types of cycloadditions, such as [2+2] cycloadditions with alkenes or allenoates to form more complex cyclobutane-containing structures. nih.govorganic-chemistry.org These reactions often require a catalyst, such as a Lewis acid or a Brønsted acid. nih.govrsc.orgacs.org
Rearrangement Pathways of the this compound Skeleton
The strained four-membered ring of this compound also makes it susceptible to various rearrangement reactions, which can lead to the formation of more stable carbocyclic or heterocyclic systems.
Sigmatropic Rearrangements
Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma bond migrates across a conjugated pi-electron system. numberanalytics.comwikipedia.org A key rearrangement for vinyl-substituted cyclobutanes is the vinylcyclobutane-cyclohexene rearrangement. acs.orgnih.gov While this compound is not a vinylcyclobutane, its structural features are related, and analogous rearrangements can be considered.
This type of rearrangement typically proceeds through a diradical intermediate formed by the cleavage of a carbon-carbon bond in the cyclobutane (B1203170) ring. acs.orgnih.gov The subsequent reorganization of this intermediate can lead to the formation of a six-membered ring. The stereochemistry of the products is often dependent on the conformation of the starting material. acs.org Theoretical studies have explored the potential energy surfaces of these rearrangements, highlighting the low energy barriers for some conformational processes. acs.org
Carbocationic Rearrangements
The generation of a carbocation adjacent to the cyclobutene ring, for instance, through the protonation of the hydroxyl group of this compound followed by the loss of water, can initiate a cascade of rearrangements. Carbocation rearrangements are driven by the formation of a more stable carbocation. libretexts.orglibretexts.org
A common rearrangement for systems containing a cyclobutane ring is ring expansion to a more stable cyclopentyl system. stackexchange.commasterorganicchemistry.com For a hypothetical cyclobutenylcarbinyl cation derived from this compound, a 1,2-shift of one of the ring carbons could lead to a cyclopentenyl cation. This process would be driven by both the relief of ring strain and the formation of a more stable secondary or tertiary carbocation within the five-membered ring. stackexchange.com Such rearrangements are well-documented for cyclopropylcarbinyl cations, which readily rearrange to form cyclobutyl and homoallyl systems. nih.govnih.gov While direct studies on the 1-cyclobutenylcarbinyl cation are less common, analogies can be drawn. caltech.edu
Addition Reactions Across the Cyclobutene Double Bond
Similar to other alkenes, the double bond in this compound is susceptible to electrophilic addition reactions. firsthope.co.in In these reactions, an electrophile adds to one of the sp2 hybridized carbons of the double bond, forming a carbocationic intermediate, which is then attacked by a nucleophile. savemyexams.comlibretexts.org
Common electrophiles that can add across the double bond include halogens (e.g., Br₂) and hydrogen halides (e.g., HBr). firsthope.co.in The addition of a hydrogen halide to an unsymmetrical alkene like this compound would be expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, leading to the formation of the more stable carbocation.
The intermediate carbocation formed during electrophilic addition could also be subject to the rearrangement pathways discussed in section 4.2.2. Therefore, the final product of an addition reaction may be a rearranged product rather than the direct addition product. The presence of the hydroxymethyl group could also influence the regioselectivity and stereoselectivity of the addition reaction through neighboring group participation.
Below is a table summarizing the types of reactions discussed:
| Reaction Type | Sub-type | Description |
| Pericyclic Reactions | Electrocyclic Ring-Opening/Closing | Concerted opening of the cyclobutene ring to a 1,3-diene or the reverse. arkat-usa.orgmsu.edu |
| Cycloaddition (Diels-Alder) | The cyclobutene double bond acts as a dienophile, reacting with a diene to form a bicyclic product. firsthope.co.in | |
| Rearrangement Pathways | Sigmatropic Rearrangements | Intramolecular migration of a sigma bond, such as in the vinylcyclobutane-cyclohexene rearrangement. acs.orgnih.gov |
| Carbocationic Rearrangements | Rearrangement of a carbocation intermediate to a more stable structure, often involving ring expansion. stackexchange.commasterorganicchemistry.com | |
| Addition Reactions | Electrophilic Addition | Addition of electrophiles like halogens or hydrogen halides across the cyclobutene double bond. firsthope.co.in |
Electrophilic and Nucleophilic Addition Mechanisms
The carbon-carbon double bond in this compound is susceptible to electrophilic addition. In a typical mechanism, an electrophile (E⁺) attacks the π-bond, leading to the formation of a carbocation intermediate. Due to the proximity of the hydroxymethyl group, the more stable carbocation would be at the carbon adjacent to the CH₂OH-bearing carbon. This regioselectivity follows Markovnikov's principle. The resulting carbocation is then quenched by a nucleophile (Nu⁻).
Conversely, nucleophilic addition primarily involves the alcohol moiety. The hydroxyl proton can be abstracted by a base to form a potent cyclobut-1-enylmethoxide nucleophile. This alkoxide can then participate in substitution reactions. Direct nucleophilic attack on the double bond is generally unfavorable unless the system is activated by an electron-withdrawing group.
Radical-Mediated Addition Processes
Radical reactions provide another avenue for the functionalization of this compound. libretexts.org These processes are typically initiated by the generation of a radical species, which then adds to the double bond. This addition results in the formation of a carbon-centered radical on the cyclobutane ring. This intermediate can then propagate a chain reaction or be terminated.
A notable example is the photoredox-mediated radical addition. rsc.org In such a process, a photocatalyst, upon excitation by visible light, can facilitate the generation of radical species from suitable precursors. chemrxiv.org For instance, N-centered radicals can be generated and added to the alkene, initiating a cascade that can lead to more complex molecular architectures like β-amino cyclic ketones. rsc.org The regioselectivity of the initial radical attack is governed by the formation of the most stable radical intermediate. Computational studies using Density Functional Theory (DFT) are often employed to analyze these radical addition reactions, revealing that factors like orbital interactions and Pauli repulsion are key in determining reactivity and regioselectivity. chemrxiv.org
Oxidation and Reduction Chemistry of the Allylic Alcohol
The allylic alcohol group of this compound can be readily oxidized or the adjacent double bond reduced.
Oxidation: The primary alcohol can be oxidized to cyclobut-1-enecarbaldehyde using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or via Swern oxidation. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, can lead to the formation of cyclobut-1-enecarboxylic acid or even cause cleavage of the strained ring. The oxidation of the related saturated compound, cyclobutanemethanol, has been investigated with reagents like lead tetraacetate. chemicalbook.comchemdad.com
Reduction: The double bond of this compound can be selectively reduced through catalytic hydrogenation. This is commonly achieved using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (Adam's catalyst), or Raney nickel under a hydrogen atmosphere. google.com This transformation yields cyclobutylmethanol. The choice of catalyst and reaction conditions is crucial to avoid over-reduction or side reactions. For instance, the reduction of a related cyclohexene (B86901) derivative with sodium borohydride (B1222165) selectively reduces a carbonyl group while leaving the double bond intact, highlighting the chemoselectivity that can be achieved with appropriate reagent choice.
Table 1: Summary of Oxidation and Reduction Reactions
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Mild Oxidation | Pyridinium chlorochromate (PCC) | Cyclobut-1-enecarbaldehyde |
| Strong Oxidation | Potassium permanganate (KMnO₄) | Cyclobut-1-enecarboxylic acid |
| Catalytic Hydrogenation | H₂, Pd/C | Cyclobutylmethanol |
Catalytic Organic Transformations Utilizing this compound as a Substrate
This compound is a valuable substrate in a variety of catalytic transformations, enabling the construction of complex molecular frameworks. chemrxiv.org
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. eie.grsioc-journal.cn While this compound itself can be used, it is more common to first convert the hydroxyl group into a better leaving group (e.g., a halide or triflate) or into an organometallic species (e.g., a boronic ester) to facilitate cross-coupling reactions. rsc.org
Palladium-catalyzed reactions are particularly prevalent. nih.govmdpi.com These include:
Suzuki-Miyaura Coupling: A cyclobutenyl boronic acid or ester derivative can be coupled with an aryl or vinyl halide. mdpi.com
Negishi Coupling: An organozinc derivative of this compound can react with various organic halides. mdpi.com
Heck Reaction: A cyclobutenyl halide can be coupled with an alkene.
These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. nih.gov
Organocatalytic Activation and Transformation
Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions, often with high stereoselectivity. frontiersin.org One innovative strategy is Singly Occupied Molecular Orbital (SOMO) catalysis. princeton.edu In a hypothetical application to a derivative of this compound (such as its corresponding aldehyde), the aldehyde would first react with a chiral amine catalyst (e.g., an imidazolidinone) to form an enamine. This enamine can then undergo a one-electron oxidation to generate a 3π-electron radical cation. This SOMO-activated species is highly reactive and can engage in enantioselective additions with various nucleophiles. princeton.edu Another approach involves the direct C-H functionalization of related systems using organocatalysts like 1,10-phenanthroline (B135089) in the presence of a strong base. nih.gov Furthermore, thiol catalysts have been used in conjunction with photoredox catalysis for the direct arylation of similar benzylic ether systems. nih.gov
Mechanistic Studies of Catalytic Cycles
Understanding the detailed mechanism of a catalytic cycle is crucial for optimizing reaction conditions and expanding its scope.
Transition Metal Catalysis: For a typical palladium-catalyzed cross-coupling, the cycle begins with the oxidative addition of a low-valent metal complex, such as Pd(0), into the carbon-leaving group bond of the cyclobutenyl substrate. This forms a Pd(II) intermediate. The next step is transmetalation, where a second coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center. The final step is reductive elimination, where the two coupled organic fragments are expelled from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst. nih.govmpg.de Kinetic studies can reveal the rate-determining step of the cycle, which can be influenced by the nature of the ligands, substrates, and additives. mpg.de
Organocatalysis: In the case of SOMO catalysis, mechanistic studies, often supported by DFT calculations, have elucidated the key intermediates and transition states. frontiersin.org The formation of the radical cation via single-electron transfer from the enamine is a key step. The stereochemical outcome of the reaction is controlled by the chiral catalyst, which shields one face of the radical cation intermediate, directing the incoming nucleophile to the other face. princeton.edu After the C-C bond formation, the resulting radical intermediate undergoes another redox event and subsequent hydrolysis to release the product and regenerate the catalyst, thus closing the catalytic cycle.
Table 2: Mechanistic Steps in a Generic Pd-Catalyzed Cross-Coupling Cycle
| Step | Description |
|---|---|
| Oxidative Addition | The active Pd(0) catalyst inserts into the C-X bond of the cyclobutenyl electrophile, forming a Pd(II) complex. |
| Transmetalation | An organometallic nucleophile (e.g., R-B(OH)₂) transfers its organic group (R) to the Pd(II) complex, displacing the halide (X). |
| Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst. |
Theoretical and Computational Studies on Cyclobut 1 Enylmethanol
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for predicting molecular properties. For Cyclobut-1-enylmethanol, DFT calculations can reveal details about its electron distribution, molecular orbitals, and thermodynamic stability.
Methodologies such as the B3LYP hybrid functional combined with basis sets like 6-31G(d,p) or the more extensive def2-TZVP are commonly employed for organic molecules. In the case of cyclobutene (B1205218) derivatives, theoretical studies have successfully used methods like MP2/6-31G(d,p) to optimize geometries and natural bond orbital (NBO) analysis with the RHF/6-311G(d) basis set to understand electronic structure. Such analyses for this compound would likely involve calculating the net atomic charges to understand the electron-donating or -withdrawing effects of the hydroxymethyl group on the cyclobutene ring.
The stability of this compound can be assessed by calculating its Gibbs free energy. For comparison, DFT calculations on other cyclobutane (B1203170) systems have been used to determine the relative stabilities of different stereoisomers, with the calculated free energies indicating the most populated gas-phase conformers at a given temperature. A similar approach for this compound would provide its relative stability and insights into its potential for isomerization.
Table 1: Illustrative Data from a Hypothetical DFT Calculation on this compound
| Property | Calculated Value (Illustrative) | Method |
| Total Energy | -308.xxxx Hartree | B3LYP/6-311+G(d,p) |
| Dipole Moment | 2.xx Debye | B3LYP/6-311+G(d,p) |
| HOMO Energy | -6.x eV | B3LYP/6-311+G(d,p) |
| LUMO Energy | 1.x eV | B3LYP/6-311+G(d,p) |
| C1=C2 Bond Length | 1.3x Å | B3LYP/6-311+G(d,p) |
| C-O Bond Length | 1.4x Å | B3LYP/6-311+G(d,p) |
Note: This table is for illustrative purposes to show the type of data generated from DFT calculations and does not represent actual experimental or calculated data for this compound.
Ab Initio Molecular Dynamics Simulations for Reaction Pathway Mapping
Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms from first-principles electronic structure calculations as the simulation progresses. This method is particularly useful for mapping reaction pathways where bond breaking and formation occur, as it does not rely on pre-parameterized force fields.
For this compound, AIMD could be employed to study various potential reactions, such as its thermal ring-opening to form a conjugated diene. A notable application of AIMD has been the direct observation of the disrotatory ring-opening of photoexcited cyclobutene. A similar study on this compound would involve simulating the molecule's dynamics at elevated temperatures or under photochemical conditions to observe the sequence of events leading to a reaction, including the identification of transient intermediates and transition states. The resulting trajectory provides a detailed, time-resolved picture of the reaction mechanism.
Conformational Analysis and Energy Landscapes of this compound
The four-membered ring of cyclobutane and its derivatives is not necessarily planar and can exhibit a puckered conformation to relieve ring strain. The specific conformation of this compound, including the orientation of the hydroxymethyl group relative to the ring, will have a significant impact on its reactivity and spectroscopic properties.
Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. This is achieved by systematically exploring the molecule's potential energy surface. For complex molecules, this can be a multidimensional energy landscape. Computational methods, often in conjunction with molecular dynamics simulations, are used to map this landscape. For cyclobutenone, a related compound, high-level quantum chemical calculations have been used to investigate whether the ring is planar or puckered. Similar calculations for this compound would determine the preferred geometry of the cyclobutene ring and the rotational barrier of the hydroxymethyl group.
The energy landscape provides a comprehensive picture of the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.
Table 2: Hypothetical Conformational Energy Data for this compound
| Conformer | Dihedral Angle (H-O-C-C1) | Relative Energy (kcal/mol) | Puckering Amplitude (Å) |
| 1 (Global Minimum) | ~60° | 0.00 | 0.x |
| 2 | ~180° | 1.x | 0.x |
| 3 (Planar TS) | N/A | 3.x | 0.0 |
Note: This table is illustrative and does not represent actual calculated data for this compound.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is an indispensable tool for predicting spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment.
For this compound, key spectroscopic signatures would include its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. DFT calculations, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. For instance, in a study of cyclobutene-1,2-diones, calculated ¹⁷O chemical shifts successfully reproduced experimental trends. Vibrational frequencies from IR spectroscopy can also be calculated and compared with experimental spectra to identify characteristic vibrational modes.
Furthermore, for molecules studied in the gas phase, rotational constants can be calculated and compared with data from microwave spectroscopy. Such studies on cyclobutenone have been performed using high-level calculations (B3LYP, MP2, and CCSD levels of theory) to aid in the assignment of rotational transitions.
Quantum Chemical Characterization of Transition States and Reactive Intermediates
Understanding the mechanism of a chemical reaction requires the characterization of not only the reactants and products but also the high-energy transition states and any transient intermediates. Quantum chemical calculations are essential for locating and characterizing these fleeting species.
For reactions involving this compound, such as its acid-catalyzed rearrangement or oxidation, computational methods can be used to find the transition state geometry. A transition structure is a first-order saddle point on the potential energy surface. Algorithms like the Berny algorithm are commonly used for this purpose. Once located, a frequency calculation is performed to confirm that it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
The activation energy of the reaction, which is a key determinant of the reaction rate, is the energy difference between the transition state and the reactants. By mapping out the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed, providing a detailed mechanistic understanding.
Design and Synthesis of Cyclobut 1 Enylmethanol Derivatives and Analogs
Homologation and Chain Extension Studies at the Hydroxymethyl Group
The extension of the carbon chain at the hydroxymethyl group of cyclobut-1-enylmethanol to produce homologs such as cyclobut-1-enylethanol and higher analogs is a fundamental strategy for probing the impact of the substituent's size and conformation on molecular properties. While direct homologation of this compound is not extensively documented, established synthetic methodologies for chain extension of alcohols and related functional groups can be applied.
One common approach involves the oxidation of the primary alcohol to the corresponding aldehyde, followed by a Wittig reaction or a related olefination to introduce a one-carbon or multi-carbon unit. Subsequent reduction of the newly formed double bond and/or functional group manipulation can yield the desired homolog. For instance, the conversion of this compound to cyclobut-1-enylacetaldehyde would be a key intermediate for such transformations.
Alternatively, the conversion of the hydroxymethyl group to a good leaving group, such as a tosylate or a halide, allows for nucleophilic substitution with cyanide, followed by hydrolysis and reduction to achieve a one-carbon homologation. For the introduction of longer chains, organometallic reagents like Grignard or organolithium compounds can be reacted with the corresponding aldehyde or an epoxide derived from the parent alcohol.
A related area of research involves the synthesis of cyclobut-1-ene-1,2-dicarboxylic acid, which highlights the reactivity of the cyclobutene (B1205218) ring and the potential for introducing functional groups that can be further elaborated. nih.gov Although not a direct homologation of the hydroxymethyl group, the chemistry of related cyclobutene carboxylic acids provides insights into the types of transformations that the this compound scaffold can undergo.
Table 1: Potential Strategies for Homologation of this compound
| Starting Material | Reagents | Intermediate | Product | Reaction Type |
| This compound | 1. PCC or Swern Oxidation; 2. Ph3P=CH2 | Cyclobut-1-enylacetaldehyde | 1-(Cyclobut-1-enyl)prop-2-en-1-ol | Oxidation, Wittig Reaction |
| This compound | 1. TsCl, Pyridine; 2. NaCN; 3. H3O+; 4. LiAlH4 | Cyclobut-1-enylmethyl tosylate, Cyclobut-1-enylacetonitrile, Cyclobut-1-enylacetic acid | 2-(Cyclobut-1-enyl)ethanol | Tosylation, Nucleophilic Substitution, Hydrolysis, Reduction |
Stereochemical Probing through Diastereomeric and Enantiomeric Analogues
The introduction of stereocenters into derivatives of this compound is crucial for understanding and optimizing their interactions with chiral biological targets. The development of stereoselective synthetic methods allows for the preparation of specific diastereomers and enantiomers, enabling detailed investigation of their distinct properties.
Diastereoselective Synthesis:
Diastereoselectivity can be achieved by employing substrate-controlled or reagent-controlled strategies. For instance, the reduction of a chiral ketone precursor to this compound using a non-selective reducing agent might favor the formation of one diastereomer due to steric hindrance from existing stereocenters on the molecule.
Recent studies have demonstrated the diastereoselective synthesis of substituted cyclobutanes through various methods, including catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes, which can produce 1,1,3-trisubstituted and 1,2,3-trisubstituted cyclobutanes with high diastereomeric ratios. acs.orgnih.gov While not directly starting from this compound, these methods showcase the ability to control stereochemistry in the cyclobutane (B1203170) framework. Another approach involves the diastereoselective sulfa-Michael addition to cyclobutene derivatives, yielding thio-substituted cyclobutane esters and amides with high diastereoselectivity. cambridgemedchemconsulting.commdpi.comnih.gov
Enantioselective Synthesis:
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often accomplished using chiral catalysts, auxiliaries, or enzymes. Catalytic enantioselective [2+2] cycloadditions between alkynes and alkenyl derivatives have emerged as a powerful tool for the synthesis of a diverse set of chiral cyclobutenes with high enantiomeric excess. acs.org
Furthermore, Brønsted acid-catalyzed isomerization of bicyclo[1.1.0]butanes (BCBs) provides an efficient route to chiral cyclobutenes with good regio- and enantiocontrol. nih.govnih.gov The use of chiral phosphoramidite-based ligands in iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition is another innovative method for preparing enantioenriched cyclobutane derivatives. acs.org Enzymatic resolutions, for example using lipases, have also been successfully employed to separate enantiomers of related chiral alcohols. nih.gov
Table 2: Examples of Stereoselective Synthesis of Cyclobutane/Cyclobutene Derivatives
| Reaction Type | Catalyst/Reagent | Product Type | Stereochemical Outcome | Reference |
| [2+2] Cycloaddition | Cobalt complexes with chiral ligands | Chiral 3-substituted cyclobutenes | High enantioselectivity (86–97% ee) | acs.org |
| Michael Addition | Chiral cinchona-based squaramide | Thio-substituted cyclobutanes | High diastereoselectivity (>95:5 dr) and enantioselectivity (up to 99.7:0.3 er) | cambridgemedchemconsulting.commdpi.comnih.gov |
| Isomerization of BCBs | Chiral Brønsted acid | Chiral cyclobutenes | Good regio- and enantiocontrol | nih.govnih.gov |
| Hydrophosphination | Copper(I) or Copper(II) catalysts | Multi-substituted cyclobutanes | High diastereomeric ratios (>20:1 d.r.) | acs.orgnih.gov |
Exploration of Heteroatom Substitutions within the Cyclobutene Ring
Replacing one or more carbon atoms of the cyclobutene ring with a heteroatom, such as oxygen, nitrogen, or sulfur, leads to the formation of heterocyclic analogs like oxacyclobutenes, azacyclobutenes, and thiacyclobutenes. This modification can significantly alter the molecule's electronic properties, polarity, hydrogen bonding capacity, and metabolic stability, thereby influencing its biological activity.
The synthesis of such heteroatom-containing four-membered rings often involves [2+2] cycloaddition reactions. For example, the photocycloaddition of alkenes with carbonyl compounds (the Paternò–Büchi reaction) can yield oxetanes (oxacyclobutanes). Similarly, the reaction of alkenes with imines can lead to the formation of azetidines (azacyclobutanes). While the synthesis of fully unsaturated four-membered heterocycles is challenging due to ring strain, partially saturated systems are more accessible.
Research has shown that heteroatoms can be used to link two alkene units for intramolecular Cu(I)-catalyzed [2+2] photocycloadditions, leading to the formation of cyclobutane rings within a larger heterocyclic framework. nih.gov Furthermore, the ring-opening of cyclobutenediones with lithium amides provides a distinct route to 2-oxobut-3-enamides and tetrasubstituted furans, demonstrating a method for ring scission that incorporates nitrogen.
While specific examples detailing the synthesis of this compound analogs with heteroatoms directly incorporated into the cyclobutene ring are not abundant in the literature, the general principles of heterocyclic synthesis provide a roadmap for their potential preparation.
Synthesis of Polycyclic Frameworks Incorporating the this compound Motif
The this compound unit can serve as a valuable building block for the construction of more complex polycyclic and bridged ring systems. The inherent strain and reactivity of the cyclobutene ring can be harnessed in various annulation and cyclization reactions to create novel molecular architectures.
One of the most powerful methods for forming six-membered rings is the Diels-Alder reaction, a [4+2] cycloaddition. The double bond of a this compound derivative can act as the dienophile, reacting with a suitable diene to form a bicyclic system. The stereochemistry of the resulting product is well-defined by the concerted nature of the reaction.
Ring-opening reactions of strained cyclobutane derivatives can also lead to the formation of larger rings. For instance, transition metal-catalyzed ring-opening of aminocyclobutanes can initiate cyclization and annulation reactions to produce nitrogen-containing polycyclic structures. nih.gov
Robinson annulation, a classic method for forming a six-membered ring onto an existing ketone, could potentially be adapted. While typically involving a Michael addition followed by an intramolecular aldol (B89426) condensation, creative synthetic design could allow for the incorporation of the cyclobutane moiety into the final polycyclic product. Enantioselective Robinson annulation reactions have been developed using organocatalysts like S-proline, offering a pathway to chiral polycyclic systems. cambridgemedchemconsulting.com
Although direct examples of these transformations starting from this compound are not widely reported, the known reactivity of cyclobutenes and related systems suggests their feasibility in the hands of synthetic chemists.
Bioisosteric Modifications for Structure-Activity Relationship (SAR) Exploration
Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of a functional group within a biologically active molecule with another group that retains similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. In the context of this compound, various parts of the molecule can be subjected to bioisosteric modifications to probe structure-activity relationships (SAR).
Hydroxymethyl Group Modifications: The hydroxymethyl group is a common site for bioisosteric replacement. It can be substituted with other groups that can act as hydrogen bond donors or acceptors, such as an amide, a carboxylic acid, a sulfonamide, or various heterocyclic rings. For example, replacing the alcohol with a primary or secondary amine could introduce a basic center and alter the molecule's charge state at physiological pH.
Cyclobutene Ring Modifications: The cyclobutene ring itself can be considered a bioisostere for other cyclic or acyclic fragments. For instance, it can act as a conformationally restricted linker, and its replacement with a cyclopentene (B43876) or cyclohexene (B86901) ring could explore the impact of ring size on activity. The unique puckered structure of the cyclobutane ring has been utilized to replace larger cyclic systems and to increase metabolic stability in drug candidates. nih.gov In some cases, the cyclobutyl ring has been shown to be a favorable replacement for aromatic rings, increasing the sp³ character of the molecule. nih.gov
The replacement of a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group has been explored as a bioisosteric substitution, which was found to preserve the original mode of bioactivity in several cases. acs.org These examples from the broader field of medicinal chemistry provide a framework for the types of bioisosteric modifications that could be applied to this compound to develop analogs with improved properties.
Table 3: Common Bioisosteric Replacements for Functional Groups in this compound
| Original Group | Potential Bioisosteric Replacements | Rationale |
| -CH2OH (Hydroxymethyl) | -CONH2, -COOH, -SO2NH2, -NH2, tetrazole | Modify hydrogen bonding, acidity/basicity, and polarity. |
| Cyclobutene Ring | Cyclopentene, Cyclohexene, Phenyl, Thiophene | Alter ring size, conformation, and aromaticity. |
| C=C Double Bond | Amide bond, Ethylene glycol linker | Introduce flexibility or rigidity, change electronic properties. |
Applications of Cyclobut 1 Enylmethanol in Advanced Materials and Chemical Synthesis
As a Chiral Building Block in Complex Molecular Synthesis
The cyclobutene (B1205218) motif is a key structural feature in numerous bioactive natural products and pharmaceutically important molecules. nih.govrsc.orgrsc.org As a result, methods for the enantioselective synthesis of functionalized cyclobutenes are of significant interest. nih.gov Cyclobut-1-enylmethanol, particularly when prepared in an enantiomerically pure form, represents a powerful chiral building block. The defined stereochemistry of the hydroxymethyl-substituted ring allows for the diastereoselective construction of more complex, multi-stereocenter molecules. nih.gov Its utility stems from its ability to act as a precursor for other cycloalkanes and heterocyclic compounds through various transformations involving its double bond or hydroxyl group. nih.gov
The synthesis of complex natural products containing strained four-membered rings is a significant challenge in organic chemistry. rsc.orgrsc.org Molecules like (±)-merrilactone A and various terpenoids and alkaloids feature the cyclobutane (B1203170) or cyclobutene core. rsc.orgrsc.orgoregonstate.edu this compound provides a strategic starting point for accessing such targets. The hydroxyl group can be used to introduce other functionalities or to direct stereoselective reactions on the cyclobutene ring. Furthermore, the strained ring can undergo controlled ring-opening or ring-expansion reactions to generate other valuable carbocyclic or heterocyclic systems, a common strategy in the synthesis of intricate natural products. researchgate.net The ability to build upon a pre-formed, functionalized cyclobutene scaffold simplifies synthetic routes to these complex molecular targets. rsc.orgsemanticscholar.org
The rigid and well-defined three-dimensional structure of the cyclobutene ring makes this compound an attractive scaffold for the construction of novel organic frameworks and complex molecular assemblies. The development of highly structured, polyfunctional architectures can be achieved by using well-defined building blocks. rsc.org The cyclobutene unit can serve as a rigid linker or a corner-stone in the assembly of larger structures like cyclophanes or molecular cages. rsc.org The hydroxyl functionality provides a convenient handle for covalent attachment to other molecular components, enabling the programmed self-assembly of high-molecular-weight species. rsc.orgmdpi.com This approach allows for the creation of materials with unique topologies and potential applications in areas such as molecular recognition and catalysis.
Monomer in Polymer Chemistry
The strained olefin of cyclobutene derivatives makes them excellent monomers for various polymerization techniques. acs.orgnih.gov this compound, possessing this reactive moiety, can be polymerized to create advanced polymers with unique backbone structures and tunable properties. The presence of the pendant hydroxyl group offers a site for post-polymerization modification, further enhancing the functional diversity of the resulting materials.
Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for polymerizing strained cyclic olefins, and cyclobutene derivatives are highly suitable monomers. acs.orgnih.gov Research has shown that esters derived from 1-cyclobutene-1-methanol can undergo ROMP when treated with specific ruthenium-based catalysts, such as the third-generation Grubbs catalyst. acs.org While the polymerization of these carbinol esters can result in polymers that are heterogeneous in terms of stereochemistry and regiochemistry, it demonstrates the viability of incorporating the this compound structure into a polymer backbone via ROMP. acs.org The reactivity in ROMP is highly dependent on the substituent at the 1-position of the cyclobutene ring. acs.org In related systems, selective ROMP of cyclobutene moieties in the presence of other cyclic olefins like norbornene has been achieved, allowing for the synthesis of complex polymer architectures such as norbornene-appended polycyclobutenes. nih.govbeilstein-journals.orgnih.gov These polymers often feature a high percentage of cis double bonds in the resulting poly(1,3-butadiene) backbone. nih.govresearchgate.net
Table 1: Reactivity of 1-Substituted Cyclobutene Derivatives in ROMP
| Monomer Type | Derivative Example | Catalyst | Polymerization Outcome | Resulting Polymer Structure |
| Carbinol Esters | Esters of 1-cyclobutene-1-methanol | Grubbs 3rd Gen. | Successful Polymerization | Stereo- and regiochemically heterogeneous |
| Secondary Amides | N-alkyl-1-cyclobutenecarboxamide | Grubbs 3rd Gen. | Successful Polymerization | Translationally invariant (E-olefins) |
| Tertiary Amides | N,N-dialkyl-1-cyclobutenecarboxamide | Grubbs 3rd Gen. | Single Ring-Opening (No Polymerization) | N/A |
| Carboxylic Esters | Alkyl 1-cyclobutenecarboxylate | Grubbs 3rd Gen. | Single Ring-Opening (No Polymerization) | N/A |
| Data synthesized from research on 1-substituted cyclobutene derivatives. acs.org |
Beyond ROMP, the olefin of cyclobutene derivatives can participate in other polymerization reactions, notably [2+2] photocycloadditions. This method is a powerful strategy for creating polymers containing cyclobutane rings in the main chain. nih.gov In this approach, a monomer containing two photoreactive double bonds undergoes intermolecular [2+2] cycloaddition upon irradiation, often in the presence of a photosensitizer. nih.govresearchgate.net While this compound itself has only one double bond, it can be derivatized into a bifunctional monomer (e.g., by esterification with a diacid chloride containing another olefin) suitable for this type of step-growth photopolymerization. The resulting polymers, known as truxinate or truxillate polymers, have a backbone composed of repeating cyclobutane units. nih.gov This strategy avoids the geometric constraints of solid-state polymerizations and allows for the synthesis of more diverse and soluble cyclobutane-containing polymers. nih.govresearchgate.net
The use of functional monomers like this compound is key to producing polymers with precisely controlled and tunable properties. The pendant hydroxyl group is a versatile anchor for post-polymerization modification. For instance, it can be esterified or etherified to attach a wide variety of functional groups, thereby altering the polymer's solubility, thermal properties, or photo-responsiveness. researchgate.net This approach allows for the creation of a library of related polymers from a single parent polymer. The synthesis of cyclobutane-containing polymers via solution-state [2+2] photopolymerization has been shown to yield materials with high molecular weights (up to 140 kDa) and good solubility in common organic solvents. researchgate.netresearchgate.net Furthermore, the properties can be tuned by adjusting the structure of the monomer, enabling access to materials with tailored characteristics for specific applications. nih.govresearchgate.net
Building Block for Supramolecular Architectures
There is no specific information available in the search results regarding the use of this compound as a building block for supramolecular architectures. While the general principles of supramolecular chemistry and the use of other cyclobutane derivatives are discussed, the role of this particular compound is not mentioned. nih.govlifechemicals.com
Role in Emerging Fields of Materials Science and Engineering
While emerging fields in materials science are actively exploring novel molecular structures, the specific role of this compound is not highlighted in the provided literature. Research in areas such as mechanophores, molecularly-imprinted polymers, and advanced electronic materials has utilized other cyclobutane derivatives, but not this compound specifically. researchgate.netacs.orgnih.gov
Future Research Directions and Interdisciplinary Prospects
Development of Environmentally Benign Synthetic Protocols
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Future research on Cyclobut-1-enylmethanol and its derivatives will likely focus on developing more sustainable synthetic routes. While traditional methods for creating cyclobutane (B1203170) rings, such as [2+2] cycloadditions, are well-established, they often rely on photochemical conditions or transition-metal catalysts that can be energy-intensive or pose environmental concerns. researchgate.netorganic-chemistry.org
Key areas for development include:
Biocatalysis: Employing enzymes or whole-cell systems to catalyze the synthesis of cyclobutane structures offers high stereoselectivity under mild, aqueous conditions. For instance, the enantioselective reduction of cyclobutenones to optically active cyclobutanones has been successfully achieved using engineered ene-reductases (EREDs). bohrium.com This approach could be adapted for the stereocontrolled synthesis of chiral cyclobutanol (B46151) derivatives.
Solid-Supported Catalysts: The use of recyclable, solid-phase catalysts, such as Amberlyst-15®, can simplify product purification and reduce chemical waste. rsc.org Research into novel heterogeneous catalysts for cyclobutane synthesis would align with green chemistry goals.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for scalability. Developing flow-based protocols for the synthesis of this compound could lead to more efficient and less wasteful production.
A comparative overview of potential green synthetic strategies is presented below.
| Synthetic Strategy | Advantages | Potential Application to this compound |
| Biocatalysis | High stereoselectivity, mild reaction conditions, aqueous media. | Enantioselective synthesis of chiral this compound. |
| Heterogeneous Catalysis | Catalyst recyclability, simplified purification, reduced waste. rsc.org | Use of solid acid/base catalysts for cyclization or functionalization steps. |
| Flow Chemistry | Precise control, enhanced safety, scalability, improved efficiency. | Automated and continuous production of this compound. |
| Solvent-Free Reactions | Reduced volatile organic compound (VOC) emissions, simplified workup. | Solid-state or neat reactions for key synthetic steps. |
Exploration of this compound in Photochemistry and Photoinduced Processes
The photochemistry of cyclobutane derivatives is a rich field, largely centered on [2+2] photocycloaddition reactions, which are fundamental for the construction of the four-membered ring. acs.org The double bond in this compound makes it a prime candidate for various photoinduced transformations.
Future research could explore:
Intra- and Intermolecular Photocycloadditions: The vinyl group of this compound can potentially participate in [2+2] cycloadditions with other alkenes upon photoirradiation, leading to complex polycyclic structures. acs.orgbaranlab.org The reaction's regioselectivity and stereoselectivity would be of significant interest.
Photoinduced Ring-Opening: Similar to the Norrish Type I reactions observed in cyclobutanones, where cleavage of the Cα-C bond occurs upon photoexcitation, photoinduced ring-opening of this compound could be investigated. aip.orgresearchgate.net This could provide pathways to novel acyclic compounds.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. organic-chemistry.orgresearchgate.net This methodology could be applied to initiate radical-based transformations of this compound, such as additions to the double bond or functionalization of the C-H bonds, under mild conditions.
| Photochemical Process | Description | Relevance to this compound |
| [2+2] Photocycloaddition | A light-induced reaction between two alkene moieties to form a cyclobutane ring. acs.org | Dimerization or reaction with other olefins to create complex bicyclic or polycyclic systems. |
| Photoinduced Ring-Opening | Cleavage of ring bonds upon absorption of light, often leading to acyclic isomers. aip.org | A potential pathway to synthesize highly functionalized four-carbon acyclic molecules. |
| Photoredox Catalysis | Use of a photocatalyst and light to initiate single-electron transfer (SET) processes. researchgate.net | Functionalization of the double bond or C-H bonds via radical intermediates under mild conditions. |
| Photo-initiated Polymerization | Light-induced polymerization of monomers containing photoreactive groups. researchgate.net | Potential for this compound to act as a monomer in creating novel polymers. |
Advanced Spectroscopic Studies of Reaction Dynamics
Understanding the intricate details of chemical reactions on ultrafast timescales is crucial for optimizing existing transformations and discovering new ones. The high ring strain of the cyclobutane motif leads to complex reaction dynamics and potential energy surfaces. aip.org Advanced spectroscopic techniques can provide unprecedented insight into the transient species and transition states involved in reactions of this compound.
Promising areas of investigation include:
Femtosecond Transient Absorption Spectroscopy: This technique can track the evolution of electronically excited states on their natural femtosecond (10⁻¹⁵ s) timescale. It could be used to directly observe the dynamics of photoinduced ring-opening or cycloaddition reactions of this compound. nih.govacs.org
Time-Resolved Photoelectron Spectroscopy: By measuring the kinetic energy of electrons ejected after photoexcitation, this method provides information about the electronic structure of transient species. It has been used to study the relaxation pathways in excited cyclobutanone. aip.orgaip.org
Single-Molecule Force Spectroscopy (SMFS): This technique probes the mechanical properties of single molecules. By incorporating this compound derivatives into polymer chains, SMFS could be used to study the force-dependent kinetics of mechanically induced ring-opening reactions. nih.govacs.org
| Spectroscopic Technique | Information Gained | Application to this compound Dynamics |
| Femtosecond Transient Absorption | Real-time observation of excited-state evolution and reaction intermediates. nih.gov | Elucidating the mechanism of photochemical reactions, such as ring-opening or isomerization. |
| Time-Resolved Photoelectron Spectroscopy | Probing the electronic structure of transient species during a reaction. aip.orgaip.org | Mapping the relaxation pathways from excited states back to the ground state. |
| Single-Molecule Force Spectroscopy | Quantifying the force required to induce chemical bond cleavage. nih.gov | Investigating the mechanochemical properties and stability of the cyclobutane ring. |
| Computational Chemistry | Simulating reaction pathways, transition states, and spectroscopic signals. aip.org | Complementing experimental data to build a complete picture of reaction mechanisms. |
Automated Synthesis and High-Throughput Screening of Derivatives
The discovery of new bioactive molecules and materials often relies on the ability to synthesize and screen large libraries of compounds. youtube.combioascent.com The cyclobutane scaffold is increasingly recognized as a valuable motif in medicinal chemistry, offering a rigid, three-dimensional structure. nih.gov Automated synthesis coupled with high-throughput screening (HTS) presents a powerful strategy for exploring the chemical space around this compound.
Future efforts could be directed towards:
Developing a Diversification Platform: Using this compound as a starting platform, automated synthesis platforms could be programmed to generate a library of derivatives by systematically modifying the hydroxyl group and the double bond.
High-Throughput Screening for Biological Activity: The resulting compound library could be screened against a wide range of biological targets to identify potential new drug candidates. HTS has been instrumental in identifying cyclobutane-containing molecules with inhibitory effects on cancer-related proteins. nih.gov
Screening for Material Properties: In addition to biological activity, HTS can be used to rapidly evaluate the physical and material properties of a library of this compound-based polymers or materials.
A typical workflow for this approach is outlined below.
| Step | Description | Technology/Method |
| 1. Library Design | In silico design of a virtual library of this compound derivatives with diverse functionalities. | Computational chemistry, cheminformatics. |
| 2. Automated Synthesis | Robotic synthesis of the designed library of compounds in a parallel or serial format. | Liquid handling robotics, flow chemistry systems. |
| 3. High-Throughput Screening (HTS) | Rapidly testing the entire library for a specific property (e.g., binding to a protein target). youtube.com | Robotic plate handlers, sensitive detectors (e.g., fluorescence, luminescence). |
| 4. Hit Identification & Validation | Analyzing the screening data to identify "hits" (active compounds) and confirming their activity. nih.gov | Data analysis software, secondary assays. |
| 5. Lead Optimization | Synthesizing and testing analogs of the validated hits to improve potency and other properties. | Medicinal chemistry, structure-activity relationship (SAR) studies. |
Converging Organic Synthesis with Nanotechnology for Novel Material Design
The intersection of organic synthesis and nanotechnology offers exciting possibilities for creating advanced materials with unprecedented properties. The rigid and well-defined geometry of the cyclobutane ring makes it an attractive building block for the bottom-up construction of nanoscale architectures.
Future research in this interdisciplinary area could focus on:
Cyclobutane-Containing Polymers: The polymerization of bifunctional cyclobutane monomers can lead to linear polymers with unique thermal and mechanical properties. Visible-light initiated [2+2] photopolymerization has been used to create linear cyclobutane-containing polymers. acs.org this compound, with its polymerizable vinyl and hydroxyl groups, could serve as a key monomer.
Carbon Nanothreads: Researchers have successfully synthesized one-dimensional "nanothreads" composed of repeating cyclobutane units by the pressure-induced polymerization of precursors like cyclohexadiene. nih.govnih.govrsc.org These materials are predicted to have exceptional strength and stiffness. Exploring derivatives of this compound as precursors could lead to functionalized nanothreads with tailored electronic or chemical properties.
Molecular Scaffolds for Self-Assembly: The defined stereochemistry and rigid nature of cyclobutane derivatives can be exploited to direct the self-assembly of molecules into highly ordered supramolecular structures, such as nanotubes or vesicles, for applications in drug delivery or catalysis.
| Nanomaterial Concept | Description | Potential Role of this compound |
| Functional Polymers | Macromolecules with cyclobutane units in the backbone or as pendant groups, imparting rigidity and specific properties. acs.org | As a monomer, its hydroxyl group would provide a handle for post-polymerization modification. |
| Carbon Nanothreads | One-dimensional, sp³-hybridized carbon nanomaterials with a diamond-like backbone featuring fused cyclobutane rings. nih.govnih.govrsc.org | As a precursor, potentially leading to nanothreads with periodic functionalization (e.g., -CH₂OH groups). |
| Self-Assembled Systems | Ordered structures formed spontaneously from molecular components through non-covalent interactions. | As a rigid building block to control the geometry and functionality of the assembled nanostructure. |
| Functionalized Surfaces | Modifying surfaces at the nanoscale by grafting cyclobutane-containing molecules to alter properties like wettability or biocompatibility. | Covalent attachment to surfaces via the hydroxyl group, presenting the cyclobutene (B1205218) moiety for further reaction. |
Q & A
Q. What are the optimal synthetic routes for Cyclobut-1-enylmethanol, and how do reaction conditions influence yield and purity?
Q. How can computational modeling resolve contradictory data on this compound’s reactivity in nucleophilic substitution reactions?
Discrepancies in reported reactivity (e.g., SN1 vs. SN2 mechanisms) may arise from solvent polarity or steric effects. Molecular dynamics simulations can model transition states to identify dominant pathways. For example, polar aprotic solvents (e.g., DMSO) favor SN2 mechanisms due to enhanced nucleophile stabilization, while steric hindrance from the cyclobutane ring may slow SN1 processes .
Q. What strategies address challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
- Functional Group Compatibility : Protect the hydroxymethyl group (e.g., silylation with TBSCl) before introducing substituents to the cyclobutane ring .
- Ring Strain Mitigation : Use low-temperature conditions (−78°C) during ring-opening reactions to prevent undesired rearrangements .
- Analytical Validation : Combine LC-MS and 2D NMR (e.g., HSQC) to confirm regioisomeric purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
